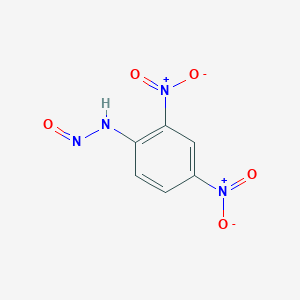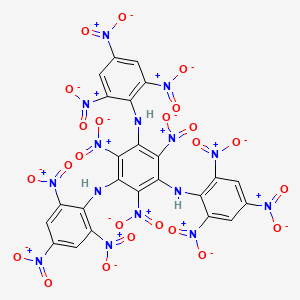
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is a highly nitrated aromatic compound. It is known for its complex structure and significant energetic properties, making it a subject of interest in various scientific fields, particularly in the study of high-energy materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine typically involves multiple nitration steps. The process begins with the nitration of benzene to form trinitrobenzene, followed by further nitration and amination steps to introduce the trinitrophenyl groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is challenging due to its highly explosive nature. The process involves careful handling of reagents and strict control of reaction conditions to ensure safety. The use of continuous flow reactors and automated systems can help mitigate risks associated with large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines, which can be further functionalized.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Applications De Recherche Scientifique
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly nitrated aromatic compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Its derivatives are being investigated for potential use in drug development, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism by which 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s high energy content also makes it a potent explosive, with its decomposition releasing a significant amount of energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in small warheads.
1,3,5-Trinitrobenzene: Used in the production of other high-energy materials.
2,4,6-Trinitro-N-methyl-aniline: Studied for its potential use in various industrial applications.
Uniqueness
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is unique due to its highly nitrated structure, which imparts significant energetic properties. Its complex synthesis and the challenges associated with its handling make it a compound of interest for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
114829-55-9 |
|---|---|
Formule moléculaire |
C24H9N15O24 |
Poids moléculaire |
891.4 g/mol |
Nom IUPAC |
2,4,6-trinitro-1-N,3-N,5-N-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C24H9N15O24/c40-28(41)7-1-10(31(46)47)16(11(2-7)32(48)49)25-19-22(37(58)59)20(26-17-12(33(50)51)3-8(29(42)43)4-13(17)34(52)53)24(39(62)63)21(23(19)38(60)61)27-18-14(35(54)55)5-9(30(44)45)6-15(18)36(56)57/h1-6,25-27H |
Clé InChI |
RIJSNFZFJIJTBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


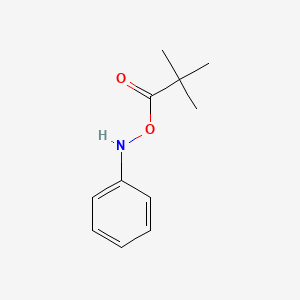

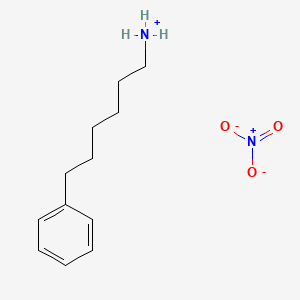
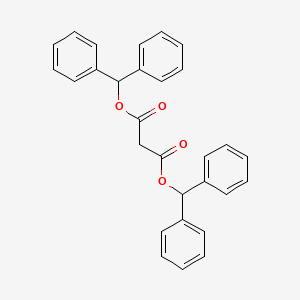
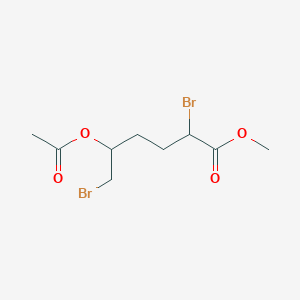
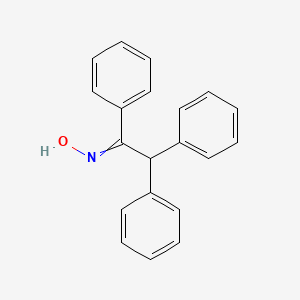
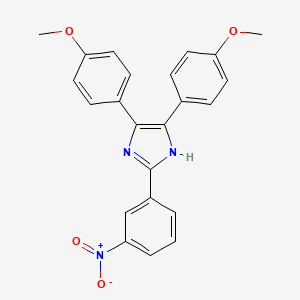

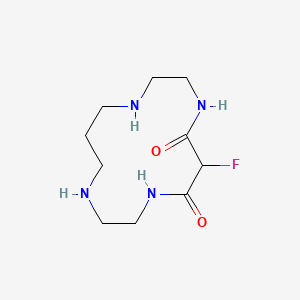
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

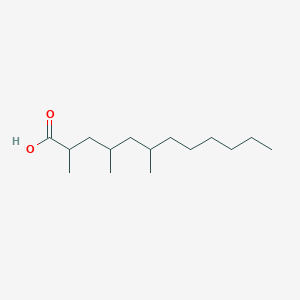
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
